Diethylstilbestrol dipalmitate is an ester derivative of diethylstilbestrol, a synthetic nonsteroidal estrogen. Its chemical structure is characterized by the presence of two palmitic acid chains attached to the diethylstilbestrol molecule, enhancing its lipophilicity and potential biological activity. Diethylstilbestrol itself was historically used in various medical applications, including hormone replacement therapy and as a growth promoter in livestock, but its use has declined due to safety concerns, particularly its association with cancer risk in humans.
Diethylstilbestrol dipalmitate can be synthesized through the esterification of diethylstilbestrol with palmitic acid, often requiring a catalyst to facilitate the reaction. This compound is cataloged under the CAS number 63019-08-9 and has gained attention for its potential applications in scientific research and therapeutic contexts.
The synthesis of diethylstilbestrol dipalmitate involves the following steps:
Diethylstilbestrol dipalmitate exhibits a complex structure due to the esterification with two palmitic acid moieties. The structural representation can be described as follows:
The compound's structure includes:
Diethylstilbestrol dipalmitate can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and reactions with nucleophiles.
Diethylstilbestrol dipalmitate exerts its biological effects primarily through binding to estrogen receptors, leading to modulation of gene expression related to reproductive health and development.
Diethylstilbestrol dipalmitate has potential applications in various scientific domains:
Diethylstilbestrol dipalmitate (DES-DP) represents a prototypical prodrug design achieved through esterification of the parent compound diethylstilbestrol (DES). This structural modification involves the conjugation of two palmitic acid chains (C16 saturated fatty acids) to the phenolic hydroxyl groups of DES via ester bonds. The primary synthetic route employs Schotten-Baumann conditions, where DES reacts with palmitoyl chloride in the presence of an alkaline aqueous-organic biphasic system. This method facilitates the nucleophilic acyl substitution at the phenolic oxygen atoms, yielding the diester derivative [6] [9].
The strategic rationale for esterification centers on modulating physicochemical properties. DES itself suffers from rapid hepatic metabolism and short elimination half-life (~24 hours), necessitating frequent dosing. By contrast, the lipophilic palmitate chains significantly increase DES-DP’s partition coefficient (log P), enhancing solubility in lipid-based vehicles while reducing aqueous solubility. This alteration delays systemic absorption following intramuscular injection and enables depot formation in muscle tissue. Consequently, DES-DP exhibits prolonged release characteristics: A single 5 mg intramuscular injection sustains therapeutic estrogenic effects for 8–10 weeks, with some patients experiencing up to 15–16 weeks of symptom relief in menopausal applications [6].
Table 1: Impact of Esterification on Diethylstilbestrol Derivatives
Ester Form | Solubility Profile | Duration of Action | Primary Clinical Advantage |
---|---|---|---|
DES (free form) | Moderate aqueous solubility | Short (hours-days) | Rapid onset, versatile administration |
DES dipropionate | Low aqueous solubility | Intermediate (weeks) | Biweekly dosing |
DES dipalmitate | Very low aqueous solubility; high lipid solubility | Extended (8-16 weeks) | Months-long sustained release |
Structural optimization studies reveal that chain length directly dictates release kinetics. Shorter-chain esters (e.g., DES dipropionate) demonstrate shorter durations than DES-DP due to faster enzymatic hydrolysis. The C16 palmitate chains provide optimal steric hindrance against esterases while maintaining susceptibility to slow hydrolytic cleavage in vivo, establishing DES-DP as the longest-acting DES ester clinically developed [6] [9].
The McMurry coupling reaction serves as a pivotal method for constructing the stilbene core of DES and its derivatives, including radiolabeled analogs essential for metabolic tracking. This reductive carbonyl coupling employs low-valent titanium (e.g., TiCl₃ reduced by LiAlH₄) to mediate the homocoupling of para-substituted propiophenones. For carbon-14-labeled DES synthesis, isotopic labeling is introduced via [¹⁴C]-p-methoxypropiophenone precursors. Under McMurry conditions, these ketones undergo single-electron transfer to form ketyl radicals, which dimerize to yield 1,2-diol intermediates (pinacols). Subsequent titanium-mediated deoxygenation generates the central trans-alkene bond characteristic of DES [4] [7].
A critical challenge in this synthesis is byproduct formation, notably the concurrent generation of hexestrol (the fully saturated analogue of DES). During radiolabeled DES preparation, studies detected up to 50% hexestrol contamination in initial batches, attributed to over-reduction of the intermediate diol or the alkene product under prolonged reaction conditions. This side reaction complicates purification and compromises radiochemical yield. Optimization studies identified strict control of reaction stoichiometry (Ti³⁺:LiAlH₄ ratio), temperature (<20°C), and time as key to suppressing hexestrol formation, enabling subsequent batches to achieve <2% contamination [4].
Table 2: Key Parameters in McMurry-Based Radiolabeled DES Synthesis
Parameter | Suboptimal Condition | Optimized Condition | Impact on Hexestrol Formation |
---|---|---|---|
TiCl₃:LiAlH₄ Ratio | 1:1 | 1:1.2 | Prevents excess reductant |
Reaction Temperature | >30°C | <20°C | Minimizes over-reduction |
Reaction Duration | 12-24 hours | 4-8 hours | Limits exposure to reductant |
Precursor Concentration | High (0.5M) | Low (0.1M) | Reduces radical recombination errors |
The McMurry approach remains invaluable for isotope incorporation due to its convergent nature and tolerance of functionalized aromatic ketones. However, its application to DES-DP synthesis is indirect: Radiolabeled DES generated via McMurry coupling must undergo subsequent esterification with palmitoyl chloride to yield DES-DP bearing isotopic labels, typically at the ethyl or phenolic positions [4] [7].
The bioactivity of DES derivatives is highly dependent on the thermodynamically favored trans-stereochemistry across their central alkene bond. The cis-isomer exhibits markedly reduced estrogen receptor affinity. DES-DP faces inherent instability via photoisomerization and thermal isomerization to the cis-form, particularly in solution-based formulations. Early DES-DP injections utilized simple oil suspensions, but batch variability in isomer ratios compromised efficacy [3].
Innovative stabilization approaches leverage molecular complexation and non-aqueous vehicles. A patented method (US3749801A) describes the formation of a co-precipitate by dissolving DES-DP with phospholipids (e.g., phosphatidylcholine) or phosphoric acid derivatives in a volatile organic solvent, followed by solvent removal. The resulting solid matrix shields the alkene bond from light and impedes conformational rotation. Alternatively, formulating DES-DP in acidified vegetable oils (e.g., peanut oil, cottonseed oil) maintains an environment that thermodynamically favors the trans-isomer. The addition of phosphorus-based antioxidants (0.1–5% w/v), such as hypophosphorous acid or trisodium phosphate, further prevents oxidative degradation without catalyzing isomerization [3] [6].
Accelerated stability studies comparing formulations demonstrate:
These techniques enabled commercially viable DES-DP products (e.g., Palmestril®, Stilpalmitate®) by ensuring consistent delivery of the active trans-isomer throughout the product’s shelf life and extended release period [6] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9